molecular formula C10H5FN2O B8631677 5-fluoro-3-formyl-1H-indole-7-carbonitrile

5-fluoro-3-formyl-1H-indole-7-carbonitrile

Cat. No.: B8631677
M. Wt: 188.16 g/mol
InChI Key: DJIYFPFQHFALMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-3-formyl-1H-indole-7-carbonitrile is a useful research compound. Its molecular formula is C10H5FN2O and its molecular weight is 188.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5FN2O

Molecular Weight

188.16 g/mol

IUPAC Name

5-fluoro-3-formyl-1H-indole-7-carbonitrile

InChI

InChI=1S/C10H5FN2O/c11-8-1-6(3-12)10-9(2-8)7(5-14)4-13-10/h1-2,4-5,13H

InChI Key

DJIYFPFQHFALMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=CNC2=C1C#N)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (COCl)2 (4 mL) in DCM (100 mL) at 0° C. was added a solution of DMF (4 mL) in DCM (50 mL) dropwise. Half an hour later, a solution of 5-fluoro-1H-indole-7-carbonitrile (D132) (7 g) in DCM (100 mL) was added. The reaction was allowed to warm to RT to form a yellow precipitate. After 5 hours the solvent was removed by evaporation, and then THF (100 mL) and 2 M aqueous NaOH (100 mL) solution were added to the residue obtained above. After being stirred for about 1 h, EtOAc (3×200 mL) was added, the organic phase was separated and the aqueous phase was extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated to afford 5-fluoro-3-formyl-1H-indole-7-carbonitrile (D133) (8 g) as a yellow solid. δH (DMSO-d6, 400 MHz): 7.20 (1H, dd), 7.82 (1H, dd), 8.08 (1H, s), 9.64 (1H, s).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

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